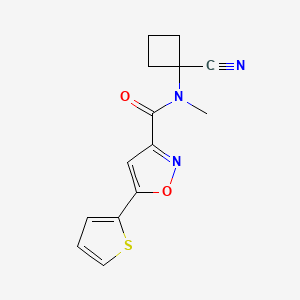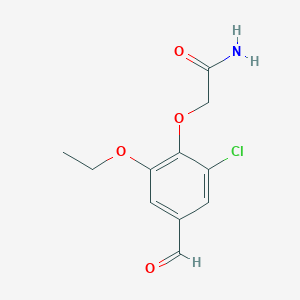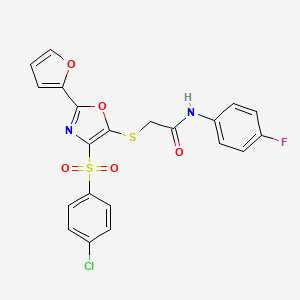
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is substituted at position 1 with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an imidazole ring, a thiophene ring, a cyclopentyl group, and an azetidine ring. The imidazole ring is substituted at position 1 with a methyl group .Applications De Recherche Scientifique
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . This could potentially be an area of application for the compound , particularly in the development of new antibiotics to combat antibiotic-resistant bacteria.
Antimycobacterial Activity
Imidazole derivatives have also been reported to have antimycobacterial properties . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
The imidazole moiety is known to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antitumor Activity
Imidazole derivatives have been reported to show antitumor activity . This suggests potential applications in cancer therapy.
Antidiabetic Activity
Imidazole derivatives have been reported to have antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Anti-allergic Activity
Imidazole derivatives have been reported to show anti-allergic activity . This suggests potential applications in the treatment of allergic reactions.
Antipyretic Activity
Imidazole derivatives have been reported to have antipyretic properties . This suggests potential applications in the treatment of fever.
Antiviral Activity
Imidazole derivatives have been reported to show antiviral activity . This suggests potential applications in the treatment of viral infections.
Orientations Futures
Imidazole derivatives have become an important synthon in the development of new drugs . Given the broad range of biological activities exhibited by these compounds, there is significant potential for the development of new therapeutic agents. Future research may focus on exploring the biological activities of this particular compound and developing efficient synthesis methods.
Mécanisme D'action
Target of Action
It is known that imidazole derivatives often interact with various proteins and enzymes in the body . For instance, some imidazole derivatives add a myristoyl group to the N-terminal glycine residue of certain cellular proteins . The substrate specificity requires an N-terminal glycine in the nascent polypeptide substrates .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-19-9-8-18-16(19)25(22,23)13-11-20(12-13)15(21)17(6-2-3-7-17)14-5-4-10-24-14/h4-5,8-10,13H,2-3,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNCGGPIMYFTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2998515.png)

![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)
![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)
![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate](/img/structure/B2998522.png)

![[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2998524.png)
![2-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B2998525.png)

![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2998527.png)
![2-Cyclopropyl-1-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2998528.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2998529.png)
